![molecular formula C8H6F3NO3 B1448673 Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate CAS No. 1803596-18-0](/img/structure/B1448673.png)
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate
Overview
Description
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate, also known as Methyl 4-hydroxy-5-trifluoromethylpyridine-3-carboxylate, is an organic compound with the molecular formula C10H7F3NO3. It is an important intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. Methyl 4-hydroxy-5-trifluoromethylpyridine-3-carboxylate is a versatile synthetic building block, which is used in a variety of synthetic processes.
Scientific Research Applications
Synthesis of Vitamin B6 Derivatives
Methyl 4-hydroxy-5-(trifluoromethyl)pyridine-3-carboxylate has been implicated in the synthesis of Vitamin B6 derivatives and related substances. Studies have shown its utility in creating compounds with potential inter-molecular hydrogen bonding capabilities, suggesting its importance in the design of new chemical entities with specific interaction profiles (Tomita, Brooks, & Metzler, 1966).
Functionalized Heterocycles Synthesis
Research has focused on synthesizing functionalized 4H-Pyrano[3,2-c]pyridines from similar structures, highlighting the chemical versatility and potential for producing novel heterocyclic compounds with unique properties (Mekheimer, Mohamed, & Sadek, 1997).
Trifluoromethylated Compounds
The compound has been used in multicomponent reactions (MCRs) to synthesize trifluoromethylated derivatives, demonstrating its role in creating compounds with fluorinated motifs. This is significant for developing materials and molecules with altered electronic properties and biological activity (Wang et al., 2012).
Scaffold for Highly Functionalised Isoxazoles
It serves as a convenient scaffold for synthesizing new highly functionalized isoxazoles, indicating its utility in organic synthesis and the development of compounds with potential pharmacological activities (Ruano, Fajardo, & Martín, 2005).
Aminopyrroles Synthesis
The substance is a key building block for trifluoromethyl-substituted aminopyrroles, showcasing its importance in synthesizing nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).
properties
IUPAC Name |
methyl 4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-12-3-5(6(4)13)8(9,10)11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFNRXBUCHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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